molecular formula C13H13N5OS2 B10880728 N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B10880728
M. Wt: 319.4 g/mol
InChI Key: KEJLZFYJTQFODE-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core linked via a sulfanyl-acetamide bridge to a 5-ethyl-substituted 1,2,4-triazole moiety. Benzothiazoles are known for their electron-withdrawing properties and bioactivity in antimicrobial, anticancer, and antiviral applications .

Properties

Molecular Formula

C13H13N5OS2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H13N5OS2/c1-2-10-15-13(18-17-10)20-7-11(19)16-12-14-8-5-3-4-6-9(8)21-12/h3-6H,2,7H2,1H3,(H,14,16,19)(H,15,17,18)

InChI Key

KEJLZFYJTQFODE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Triazole Core Synthesis

The 5-ethyl-4H-1,2,4-triazol-3-thiol intermediate is synthesized via cyclocondensation of thiocarbohydrazide with ethyl propionate under acidic conditions. This reaction proceeds through:

  • Thiosemicarbazide formation : Thiocarbohydrazide reacts with ethyl propionate at 80–100°C in ethanol, yielding 1-acyl-4-ethyl-3-thiosemicarbazide.

  • Cyclodehydration : Treatment with aqueous KOH (2M) at reflux induces intramolecular cyclization, forming the triazole-thiol.

Key parameters :

ParameterOptimal ValueImpact on Yield
Temperature100°CMaximizes cyclization
SolventEthanol/water (3:1)Prevents hydrolysis
Reaction time6–8 hoursBalances conversion vs. side reactions

Benzothiazole Component Preparation

The 2-aminobenzothiazole precursor is synthesized by condensing 2-aminothiophenol with chloracetic acid in the presence of PCl₃. This exothermic reaction requires controlled addition at 0–5°C to avoid polymerization.

Critical considerations :

  • Catalyst choice : PCl₃ outperforms H₂SO₄ in regioselectivity (97% vs. 82%).

  • Workup : Neutralization with NaHCO₃ followed by extraction with dichloromethane yields 85–90% purity.

Thioether-Acetamide Bridge Formation

The sulfanyl linkage is established via nucleophilic substitution between 5-ethyl-4H-1,2,4-triazol-3-thiol and 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide:

  • Chloroacetamide activation : 2-Chloroacetamide is generated by reacting benzothiazol-2-amine with chloroacetyl chloride in dry THF.

  • Thiolate coupling : Deprotonation of the triazole-thiol with K₂CO₃ in acetone facilitates SN2 displacement at the chloroacetamide’s α-carbon.

Yield optimization :

  • Solvent : Acetone > DMF > THF (yields: 78% vs. 65% vs. 58%).

  • Base : K₂CO₃ (75%) outperforms NaH (63%) due to milder conditions.

Reaction Optimization and Process Intensification

Catalytic Enhancements

Copper(I) iodide (5 mol%) in DMF accelerates thioether formation, reducing reaction time from 12 hours to 3 hours. This leverages Cu(I)’s ability to polarize the C–Cl bond, enhancing electrophilicity.

Trade-offs :

  • Cost : CuI adds $12–15/kg to production costs.

  • Purity : Requires post-reaction chelation with EDTA to remove copper residues.

Solvent-Free Approaches

Microwave-assisted synthesis (150°C, 300W) in solvent-free conditions achieves 88% yield in 45 minutes vs. 72% yield in 6 hours under conventional heating. This method reduces waste but demands specialized equipment.

Regioselectivity Control

The triazole’s N-ethyl group orientation is controlled by:

  • Precursor design : Using ethyl hydrazinecarboxylate instead of ethyl hydrazine prevents N1/N2 scrambling.

  • Temperature modulation : Slow heating (2°C/min) to 100°C minimizes isomerization.

Purification and Characterization

Chromatographic Purification

Final product purification employs silica gel chromatography with ethyl acetate/hexane (3:7). High-performance liquid chromatography (HPLC) parameters:

ColumnMobile PhaseRetention TimePurity
C18 ReverseMeCN/H₂O (65:35) + 0.1% TFA8.2 min≥99%

Spectroscopic Confirmation

Key spectral data :

  • IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O), 650 cm⁻¹ (C–S).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.31 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.52 (q, J=7.2 Hz, 2H, CH₂CH₃), 4.21 (s, 2H, SCH₂), 7.28–7.89 (m, 4H, benzothiazole-H).

  • HRMS (ESI+) : m/z calc. for C₁₃H₁₂N₅OS₂ [M+H]⁺: 326.0432; found: 326.0435.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Pilot studies using a microreactor (0.5 mm ID) show promise:

  • Residence time : 12 minutes vs. 6 hours batchwise.

  • Yield : 81% with 95% conversion.

Limitations :

  • Clogging risks from insoluble intermediates.

  • High capital costs for reactor setup.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-factor (kg waste/kg product)3411
PMI (Process Mass Intensity)5819

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost ($/kg)Scalability
Conventional batch7298420Moderate
Microwave-assisted8899580Low
Continuous flow8197670High

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential as an antimicrobial, antifungal, or anticancer agent. Benzothiazole derivatives are known for their bioactivity, and the presence of the triazole ring may enhance these properties.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications. It could be a candidate for drug development targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole and triazole rings may facilitate binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Core Modifications Biological Activity Key References
Target Compound : N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Benzothiazole + 5-ethyl-1,2,4-triazole Inferred: Antimicrobial, antiviral potential
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Pyridinyl + 4-ethylphenyl Orco agonist (olfactory receptor activation)
OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) 4-Pyridinyl + isopropylphenyl Orco agonist
KA3 (N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide) Pyridinyl + carbamoyl substituents Antibacterial, antioxidant
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Bromophenyl + cyclohexylmethyl-triazole HIV-1 reverse transcriptase inhibition
2-({5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-hydroxypropyl)acetamide Benzothiazole + hydroxypropyl Inferred: Enhanced solubility

Structure-Activity Relationship (SAR) Insights

Benzothiazole Core : The benzothiazole moiety in the target compound likely enhances aromatic π-π stacking and hydrogen-bonding interactions with biological targets, similar to its role in HIV-1 RT inhibitors (e.g., ) and antimicrobial agents (e.g., KA3 in ) .

Sulfanyl linkages (C–S–C) in the acetamide bridge enhance conformational flexibility and thiol-mediated binding, as seen in Orco agonists () and anti-inflammatory agents () .

Electron-Withdrawing Effects : Benzothiazole’s electron-withdrawing nature may amplify bioactivity, mirroring trends in KA3–KA15 derivatives where electron-withdrawing substituents improved antimicrobial potency .

Physicochemical and Pharmacokinetic Comparisons

  • Molecular Weight : The target compound (estimated MW ≈ 320.4 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five), unlike bulkier analogues like VUAA-1 (MW > 400 g/mol) .
  • Solubility : The absence of polar groups (e.g., hydroxypropyl in ) may limit aqueous solubility compared to analogues with hydrophilic substituents .
  • Metabolic Stability : The ethyl group on the triazole could reduce oxidative metabolism relative to methyl or cyclopropyl substituents () .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound notable for its potential biological activities. This compound integrates a benzothiazole moiety with a 1,2,4-triazole derivative, which has been associated with various pharmacological properties such as antibacterial, antifungal, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N5OS2C_{13}H_{13}N_{5}OS_{2} with a molecular weight of 319.4 g/mol . The compound's structure features:

  • A benzothiazole ring , known for its diverse biological activities.
  • A triazole unit , which enhances the pharmacological profile.
  • A sulfanyl group that may facilitate interactions with biological targets.

Antibacterial Activity

Compounds similar to this compound have shown significant antibacterial properties. For instance:

Compound NameStructureNotable Activity
BenzothiazoleBenzothiazoleAntibacterial
5-Ethyltriazole5-EthyltriazoleAntifungal
1-Amino-BenzothiazolesAmino-BenzothiazolesAntimicrobial

The dual-action mechanism derived from both the benzothiazole and triazole units may enhance its efficacy against various bacterial strains compared to single scaffold compounds .

Antifungal Activity

Research indicates that compounds featuring a triazole scaffold often exhibit antifungal properties. This compound is expected to demonstrate similar effects due to the presence of the triazole unit.

Anti-inflammatory Properties

The presence of the benzothiazole moiety suggests potential anti-inflammatory activity. Studies on related compounds have indicated that benzothiazoles can inhibit inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases .

Understanding how this compound interacts with biological targets is essential. The sulfanyl group may enhance binding affinity to various enzymes or receptors involved in disease pathways.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of similar compounds:

  • Antitubercular Activity : Compounds derived from benzothiazole have shown moderate to good activity against Mycobacterium tuberculosis .
  • Cytotoxicity Against Cancer Cell Lines : Research on related benzoxazole derivatives demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and colorectal carcinoma (HCT116) cell lines .

Q & A

Q. What are the common synthetic pathways for synthesizing benzothiazole-triazole hybrid compounds like N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Preparation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carboxylic acids or esters under acidic conditions .
  • Step 2 : Functionalization of the triazole moiety, often via cyclocondensation of thiosemicarbazides with aldehydes or ketones, followed by alkylation or sulfanylation to introduce the ethyl group .
  • Step 3 : Coupling the benzothiazole and triazole units using a sulfanyl-acetamide linker. This is achieved by reacting the thiol (-SH) group of the triazole with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., triethylamine) .
  • Quality Control : Reaction progress is monitored via TLC, and purity is confirmed by HPLC or NMR .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks. For example, the benzothiazole aromatic protons appear as distinct multiplets in δ 7.2–8.5 ppm, while the triazole methyl group resonates at δ 1.3–1.5 ppm .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S bonds ≈1.70–1.75 Å) and dihedral angles between the benzothiazole and triazole planes, confirming spatial orientation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial pharmacological profiling includes:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), with MIC values compared to standard drugs like ampicillin .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC50_{50} values, ensuring selective toxicity .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2, EGFR) using fluorogenic substrates to identify potential therapeutic targets .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Computational tools enhance reaction design:
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and activation energies for key steps like triazole cyclization or sulfanyl coupling .
  • Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction yields and byproduct formation .
  • Docking Studies : Predict binding affinities to biological targets (e.g., bacterial enzymes) using AutoDock Vina, guiding structural modifications for improved activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • HPLC-Purified Batches : Compare activity of ≥98% pure compound vs. crude mixtures to rule out impurity effects .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may influence results .

Q. How can reaction engineering improve scalability while maintaining yield?

  • Methodological Answer : Advanced engineering approaches include:
  • Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., hydrolysis of the acetamide group) and enhance heat/mass transfer during exothermic steps .
  • Catalyst Optimization : Immobilized catalysts (e.g., Pd/C or zeolites) reduce metal leaching in coupling reactions .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, enabling automated adjustments .

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